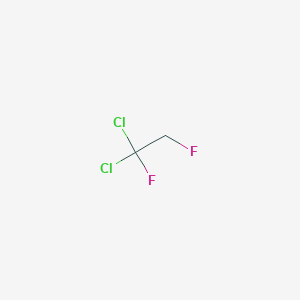

1,1-Dichloro-1,2-difluoroethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-1,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2F2/c3-2(4,6)1-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQOUHIUUREZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073278 | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1842-05-3 | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1-Dichloro-1,2-difluoroethane

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1-dichloro-1,2-difluoroethane (HCFC-132c). The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document details the compound's properties, experimental protocols for its synthesis and analysis, and essential safety information.

Chemical Identity and Physical Properties

This compound is a hydrochlorofluorocarbon and a volatile derivative of ethane.[1] It is a colorless, odorless, non-flammable liquid at standard conditions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₂Cl₂F₂ | [1] |

| Molar Mass | 134.93 g/mol | [1] |

| CAS Number | 1842-05-3 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Odorless | [1] |

| Melting Point | -106.5 °C | [1] |

| Boiling Point | 45.1 °C | [1] |

| Density | 1.4163 g/cm³ at 20 °C | [2] |

| Water Solubility | Slightly soluble | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | Signals are observed, with splitting due to fluorine nuclei on the adjacent carbon. | [4] |

| ¹⁹F NMR | Spectra available for diastereomers. | [5] |

| Infrared (IR) | Data available in the NIST Chemistry WebBook. | [6] |

| Mass Spectrometry (MS) | Data available in the NIST Chemistry WebBook. | [7] |

Chemical Reactivity and Hazards

This compound is generally chemically inert under normal conditions. However, it can react violently with strong reducing agents such as active metals.[8][9] It may also undergo oxidation with strong oxidizing agents at extreme temperatures.[8][9]

Table 3: Hazard Information for this compound

| Hazard | Description | Reference |

| GHS Pictograms | Toxic (GHS06) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H301 (Toxic if swallowed), H331 (Toxic if inhaled) | [1] |

| Main Hazards | Inhalation can be harmful. | [1] |

| Environmental Hazards | Ozone-depleting substance. | [1] |

Experimental Protocols

Synthesis of 1,2-Dichloro-1,1-difluoroethane

A documented method for the synthesis of 1,2-dichloro-1,1-difluoroethane involves the reaction of trichloroethylene with anhydrous hydrogen fluoride in a high-pressure reactor.[10]

Materials:

-

Trichloroethylene

-

Anhydrous hydrogen fluoride

-

Silver-lined high-pressure reactor

-

Ice-water scrubber

-

Distillation apparatus

Procedure:

-

Charge a silver-lined high-pressure reactor with 150 parts of trichloroethylene.

-

Close the reactor and admit 150 parts of anhydrous hydrogen fluoride.

-

Heat the reaction mixture to 199-204 °C with agitation for 9.5 hours.

-

After cooling the reactor, release the pressure through an ice-water scrubber.

-

Open the reactor and add the liquid contents to the scrubber liquid.

-

Separate the organic layer and wash it repeatedly with water.

-

Dry the organic layer and distill it using a precision still to obtain 1,2-dichloro-1,1-difluoroethane. The boiling point of the product is approximately 46 °C.[10]

References

- 1. nj.gov [nj.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1,2-Dichloro-1,2-difluoroethane | C2H2Cl2F2 | CID 33241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chegg.com [chegg.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Ethane, 1,2-dichloro-1,1-difluoro- [webbook.nist.gov]

- 7. Ethane, 1,2-dichloro-1,1-difluoro- [webbook.nist.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. US2399024A - Process for obtaining 1,2-dichloro-1,1-difluoroethane - Google Patents [patents.google.com]

physical properties of 1,1-Dichloro-1,2-difluoroethane

An In-depth Technical Guide on the Physical Properties of 1,1-Dichloro-1,2-difluoroethane

This technical guide provides a comprehensive overview of the core . The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of an experimental workflow.

Compound Identification

Chemical Name: this compound CAS Number: 1842-05-3[1][2] Synonyms: HCFC-132c, R-132c[2] Molecular Formula: C₂H₂Cl₂F₂[1][2]

Physical Properties

The are summarized in the table below. It is important to distinguish it from its isomer, 1,2-Dichloro-1,1-difluoroethane (CAS 1649-08-7), as their physical properties differ.

| Property | Value | Units | Conditions | Reference |

| Molecular Weight | 134.93 | g/mol | [1] | |

| Boiling Point | 45 | °C | [1] | |

| Melting Point | -101.2 | °C | [3] | |

| Density | 1.4163 | g/cm³ | at 20 °C | [3] |

| Vapor Pressure | 340.0 | mmHg | [3] | |

| Water Solubility | 850 | mg/L | at 24 °C | [3] |

Note: Some properties listed may be for the isomer 1,2-Dichloro-1,1-difluoroethane (CAS 1649-08-7) due to ambiguity in historical literature. The data presented here is the most accurate representation available for this compound (CAS 1842-05-3).

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of halogenated hydrocarbons like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attaching the sample tube to the thermometer

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with a heating fluid (e.g., mineral oil) to a level above the side arm.

-

The thermometer and sample assembly are immersed in the heating fluid within the Thiele tube.

-

The side arm of the Thiele tube is gently heated, causing the fluid to circulate and ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Melting Point (Capillary Method)

For substances that are solid at room temperature, the melting point can be determined using a melting point apparatus. Since this compound has a very low melting point, this procedure would require a specialized low-temperature apparatus.

Materials:

-

Melting point apparatus with a cooling stage

-

Capillary tubes (sealed at one end)

-

Finely powdered sample of solidified this compound

Procedure:

-

A small amount of the solidified and finely powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is cooled to a temperature well below its expected melting point.

-

The sample is then heated at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Vapor Pressure (Static Method)

The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature in a closed system.

Materials:

-

A vacuum-tight apparatus consisting of a sample container, a pressure gauge (manometer), and a connection to a vacuum pump.

-

Thermostatic bath to control the temperature of the sample.

Procedure:

-

A small, degassed sample of this compound is introduced into the sample container.

-

The apparatus is evacuated to remove any air.

-

The sample container is then brought to the desired temperature using the thermostatic bath.

-

The system is allowed to reach equilibrium, at which point the pressure reading on the manometer stabilizes.

-

This stabilized pressure is the vapor pressure of the substance at that temperature.

-

The measurement can be repeated at different temperatures to obtain a vapor pressure curve.

Determination of Water Solubility (Flask Method)

The flask method is suitable for determining the solubility of substances in water.

Materials:

-

Erlenmeyer flask with a stopper

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filter)

-

Analytical method for quantification (e.g., Gas Chromatography)

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in an Erlenmeyer flask.

-

The flask is sealed and placed in a constant temperature bath.

-

The mixture is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After stirring, the mixture is allowed to stand undisturbed in the constant temperature bath to allow for phase separation.

-

A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved droplets of the test substance are included. The sample is typically filtered.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as Gas Chromatography with an appropriate detector. This concentration represents the water solubility at that temperature.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the determination of the boiling point of this compound using the Thiele tube method.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

In-Depth Technical Guide: 1,2-Dichloro-1,1-difluoroethane (HCFC-132b)

CAS Number: 1649-08-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dichloro-1,1-difluoroethane (also known as HCFC-132b), a hydrochlorofluorocarbon of interest in various scientific and industrial fields. This document details its chemical and physical properties, synthesis methodologies, spectroscopic data, and metabolic pathways, presenting the information in a structured and accessible format for technical audiences.

Chemical and Physical Properties

1,2-Dichloro-1,1-difluoroethane is a colorless and odorless liquid at standard conditions.[1] As a hydrochlorofluorocarbon, its use has been regulated due to its ozone-depleting potential.[2] Below is a summary of its key quantitative properties.

| Property | Value | Unit |

| Molecular Formula | C2H2Cl2F2 | - |

| Molecular Weight | 134.94 | g/mol |

| Boiling Point | 46.8 | °C |

| Melting Point | -101.2 | °C |

| Density | 1.4163 | g/cm³ at 20 °C |

| Vapor Pressure | 340 | mmHg at 25 °C |

| Water Solubility | 850 | mg/L at 24 °C |

| LogP (Octanol-Water Partition Coefficient) | 2.03 | - |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,2-Dichloro-1,1-difluoroethane.

| Spectroscopic Data | Key Features |

| ¹H NMR | The proton NMR spectrum shows a single signal due to the two equivalent protons. The signal is split into a triplet by the two adjacent fluorine atoms. |

| ¹⁹F NMR | The fluorine NMR spectrum provides detailed information about the fluorine environments. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands corresponding to C-H, C-Cl, and C-F bonds. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine and fluorine atoms. The top three peaks (m/z) are observed at 99, 49, and 101.[3] |

Synthesis and Experimental Protocols

The primary commercial method for producing hydrochlorofluorocarbons like HCFC-132b involves the successive replacement of chlorine atoms with fluorine using hydrogen fluoride (HF).[3]

Representative Experimental Protocol: Fluorination of a Halogenated Ethane

While a detailed, publicly available, step-by-step protocol for the synthesis of 1,2-Dichloro-1,1-difluoroethane is not readily found in peer-reviewed journals, the following is a representative procedure for the fluorination of a related chloroethane, which illustrates the general methodology. This protocol is adapted from a patented process for the synthesis of 1-chloro-1,1-difluoroethane and should be considered as a general guideline.

Reaction:

-

Starting Material: 1,1,1-Trichloroethane

-

Reagent: Anhydrous Hydrogen Fluoride (HF)

-

Catalyst: Perfluoroalkanesulfonic acid (e.g., triflic acid)

Procedure:

-

A high-pressure, stirred autoclave reactor made of a material resistant to hydrogen fluoride (e.g., stainless steel NS 22 S) is charged with the starting material (1,1,1-trichloroethane) and the catalyst (triflic acid).

-

Anhydrous hydrogen fluoride is then introduced into the sealed reactor. The molar ratio of HF to the chlorinated ethane is a critical parameter and is typically maintained between 2:1 and 5:1.

-

The reaction mixture is heated to the desired temperature, generally between 80°C and 120°C, while being continuously stirred.

-

The reaction is allowed to proceed for a set duration, during which the pressure inside the reactor will increase due to the formation of hydrogen chloride (HCl) gas. The total pressure is typically maintained between 15 and 50 bar.

-

After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The gaseous products, primarily HCl and the desired fluorinated ethane, are passed through a series of traps to separate the components.

-

The liquid reaction mixture is then carefully neutralized, for example, with a dilute base, to remove any remaining acidic components.

-

The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation to isolate the desired 1,2-Dichloro-1,1-difluoroethane.

Metabolic Pathway

The metabolism of 1,2-Dichloro-1,1-difluoroethane is of significant interest, particularly in the context of toxicology and drug development, as it provides insights into the biotransformation of halogenated hydrocarbons. The primary route of metabolism is through oxidation catalyzed by cytochrome P450 enzymes, specifically implicating the isoform CYP2E1.[4][5]

The metabolic process begins with the hydroxylation of the C-H bond, leading to an unstable intermediate that rapidly eliminates HCl to form an aldehyde. This aldehyde can then be further oxidized to a carboxylic acid or undergo conjugation reactions.

References

- 1. WO2013053800A2 - Catalytic gas phase fluorination of 1,1,2-trichloroethane and/or 1,2-dichloroethene to produce 1-chloro-2,2-difluoroethane - Google Patents [patents.google.com]

- 2. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane - Google Patents [patents.google.com]

- 5. 1,2-Dichloro-1,1-difluoroethane | C2H2Cl2F2 | CID 15442 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Dichlorodifluoroethane Isomers

Disclaimer: This guide addresses the synthesis of dichlorodifluoroethane. The specific isomer requested, 1,1-Dichloro-1,2-difluoroethane (HCFC-132c), is not well-documented in publicly available scientific literature regarding its synthesis. Therefore, this document details the established synthesis of its close and more commonly referenced isomer, 1,2-Dichloro-1,1-difluoroethane (HCFC-132b) . The methodologies presented are representative of the synthesis of hydrochlorofluorocarbons (HCFCs) and provide valuable insight for researchers in the field.

Overview of 1,2-Dichloro-1,1-difluoroethane (HCFC-132b) Synthesis

1,2-Dichloro-1,1-difluoroethane (CAS 1649-08-7) is a hydrochlorofluorocarbon that has historically been used as a refrigerant and as an intermediate in organic synthesis.[1] Its synthesis is most prominently achieved through the reaction of trichloroethylene with anhydrous hydrogen fluoride at elevated temperatures and pressures.[2] This process facilitates a halogen exchange, replacing a chlorine atom with a fluorine atom.

The compound serves as a building block for creating more complex fluorinated organic molecules, which are significant in the development of pharmaceuticals and advanced materials.[1]

Synthesis Pathway and Reaction Parameters

The primary industrial synthesis route involves the liquid-phase fluorination of trichloroethylene using anhydrous hydrogen fluoride (HF). This reaction typically requires high temperatures to proceed efficiently.

Chemical Reaction Scheme

References

An In-depth Technical Guide to the Structural Isomers of 1,1-Dichloro-1,2-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 1,1-dichloro-1,2-difluoroethane, a halogenated hydrocarbon with the chemical formula C₂H₂Cl₂F₂. This document details the physicochemical properties, synthesis methodologies, and spectroscopic characterization of these compounds, presented in a format tailored for scientific and research applications.

Identification of Structural Isomers

There are three structural isomers of dichloro-difluoroethane:

-

This compound (HCFC-132c)

-

1,2-dichloro-1,1-difluoroethane (HCFC-132b)

-

1,1-dichloro-2,2-difluoroethane

The isomeric relationship between these compounds is illustrated in the diagram below.

Of these, 1,2-dichloro-1,1-difluoroethane and this compound possess a chiral center, leading to the existence of stereoisomers (enantiomers). 1,1-dichloro-2,2-difluoroethane is achiral.

Physicochemical Properties

The key physicochemical properties of the three structural isomers are summarized in the table below for easy comparison.

| Property | This compound (HCFC-132c) | 1,2-dichloro-1,1-difluoroethane (HCFC-132b) | 1,1-dichloro-2,2-difluoroethane |

| CAS Number | 1842-05-3[1][2][3][4] | 1649-08-7[5][6][7][8] | 471-43-2[9][10][11][12] |

| Molecular Weight | 134.93 g/mol [1][13] | 134.93 g/mol [6] | 134.94 g/mol [9][10][12] |

| Boiling Point | 45.1 °C[13] | 46-47 °C[6][7] | 60.00°C[10] |

| Melting Point | -106.5 °C[13] | -101.2 °C[5][6][7] | Not available |

| Density | Not available | 1.4163 g/mL @ 20 °C[5][6][7] | 1.495 g/ml[10] |

| Synonyms | HCFC-132c, R-132c[13] | HCFC-132b, Fron 132b[5] | R 132a, HCFC 132a[11] |

Experimental Protocols: Synthesis

Detailed experimental protocols for the synthesis of these isomers are crucial for their application in research and development.

Synthesis of 1,2-dichloro-1,1-difluoroethane (HCFC-132b)

A documented method for the synthesis of 1,2-dichloro-1,1-difluoroethane involves the reaction of trichloroethylene with anhydrous hydrogen fluoride at elevated temperatures and pressures[14].

Experimental Workflow:

Detailed Methodology:

-

A silver-lined high-pressure reactor is charged with 150 parts of trichloroethylene[14].

-

The reactor is sealed, and 150 parts of anhydrous hydrogen fluoride are introduced[14].

-

The reaction mixture is heated to 199-204 °C and agitated for 9.5 hours[14].

-

After cooling, the pressure is released through an ice-water scrubber[14].

-

The liquid contents are transferred to the scrubber liquid, and the organic layer is separated[14].

-

The organic layer is repeatedly washed with water, dried, and then purified by precision distillation to yield 1,2-dichloro-1,1-difluoroethane[14].

Synthesis of Other Isomers

Detailed, peer-reviewed synthesis protocols for this compound and 1,1-dichloro-2,2-difluoroethane are less commonly reported in readily accessible literature. However, general methods for the synthesis of hydrochlorofluorocarbons (HCFCs) often involve the fluorination of chlorinated hydrocarbons using catalysts such as antimony pentachloride. For instance, the synthesis of 1,1-dichloro-2,2-difluoroethylene from 1,1,1,2-tetrachloro-2,2-difluoroethane suggests that the corresponding saturated alkane could potentially be synthesized through controlled hydrogenation of the alkene or by direct fluorination of a suitable tetrachloroethane precursor[15].

Experimental Protocols: Characterization

The structural elucidation and purity assessment of the isomers are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the structural isomers.

Experimental Protocol for ¹H NMR of 1,1-dichloro-2,2-difluoroethane:

-

Sample Preparation: A solution of 1,1-dichloro-2,2-difluoroethane (10 vol%) is prepared in a deuterated solvent such as acetone-d₆, chloroform-d, or carbon tetrachloride[16].

-

Instrumentation: A 300 MHz NMR spectrometer is used for analysis[16].

-

Data Acquisition: The ¹H NMR spectrum is acquired, and chemical shifts are reported in parts per million (ppm) relative to a standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bond vibrations within the molecules.

Experimental Protocol for IR Spectroscopy of 1,2-dichloro-1,1-difluoroethane:

-

Sample Preparation: A 10% solution of 1,2-dichloro-1,1-difluoroethane is prepared in carbon tetrachloride (for the 3800-1340 cm⁻¹ region) and carbon disulfide (for the 1340-450 cm⁻¹ region)[17].

-

Instrumentation: A DOW KBr foreprism-grating IR spectrometer is utilized[17].

-

Data Acquisition: The transmission spectrum is recorded. The path length for the sample cell is 0.011 cm[17].

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the isomers.

Experimental Protocol for GC-MS of 1,2-dichloro-1,1-difluoroethane:

-

Instrumentation: The analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS)[18].

-

Data Source: The mass spectrum can be found in the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center[18]. The main library entry for this compound is NIST Number 20956[18].

This guide provides a foundational understanding of the structural isomers of this compound, offering valuable data and procedural insights for professionals in the fields of chemistry and drug development. Further research into the specific toxicological profiles and environmental fates of these individual isomers is recommended for a complete risk assessment.

References

- 1. Ethane, 1,1-dichloro-1,2-difluoro- | C2H2Cl2F2 | CID 33239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1842-05-3 | 1100-7-15 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. ethane, 1,1-dichloro-1,2-difluoro- [webbook.nist.gov]

- 4. This compound (HCFC-123c) | CAS 1842-05-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 1649-08-7 | 1100-7-16 | 1,2-Dichloro-1,1-difluoroethane | SynQuest Laboratories [synquestlabs.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 1,2-DICHLORO-1,1-DIFLUOROETHANE | 1649-08-7 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. AB147812 | CAS 471-43-2 – abcr Gute Chemie [abcr.com]

- 11. Ethane, 1,1-dichloro-2,2-difluoro- | C2H2Cl2F2 | CID 33240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. US2399024A - Process for obtaining 1,2-dichloro-1,1-difluoroethane - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 1,1-DICHLORO-2,2-DIFLUOROETHANE(471-43-2) 1H NMR spectrum [chemicalbook.com]

- 17. Ethane, 1,2-dichloro-1,1-difluoro- [webbook.nist.gov]

- 18. 1,2-Dichloro-1,1-difluoroethane | C2H2Cl2F2 | CID 15442 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Dichlorodifluoroethanes: A Technical Guide

This guide provides an in-depth overview of the key spectroscopic data for 1,2-dichloro-1,1-difluoroethane, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented, alongside a workflow diagram for the general spectroscopic analysis of a liquid organic compound.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for 1,2-dichloro-1,1-difluoroethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~5.9 | Triplet | 14.5 | -CHCl₂ |

Note: The multiplicity of the proton signal in 1,2-dichloro-1,1-difluoroethane is a triplet due to coupling with the two adjacent fluorine atoms.[1]

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not readily available | -CF₂Cl |

| Data not readily available | -CHCl₂ |

¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not readily available | Doublet | 14.5 | -CF₂Cl |

Note: The fluorine signal is expected to be a doublet due to coupling with the adjacent proton.

Mass Spectrometry (MS)

The mass spectrum of 1,2-dichloro-1,1-difluoroethane is characterized by its molecular ion peak and a distinct fragmentation pattern. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 133/135/137 | Low | [C₂H₂Cl₂F₂]⁺ (Molecular Ion) |

| 99/101 | High | [CHCl₂F]⁺ |

| 67 | Moderate | [CH₂Cl]⁺ |

| 51 | Moderate | [CHF₂]⁺ |

Note: The most abundant fragment is often the result of the loss of a chlorine atom or a difluoromethyl group. The exact relative intensities can vary depending on the experimental conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of 1,2-dichloro-1,1-difluoroethane reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3000 | C-H stretch |

| 1100-1300 | C-F stretch |

| 650-850 | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are applicable to many volatile liquid organic compounds, including dichlorodifluoroethane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of the liquid analyte.

Materials:

-

NMR Spectrometer (e.g., 300 or 500 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pasteur pipette

-

Sample of 1,2-dichloro-1,1-difluoroethane

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation:

-

Dissolve 5-20 mg of 1,2-dichloro-1,1-difluoroethane in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as TMS (0 ppm for ¹H and ¹³C NMR), to the solution for chemical shift referencing.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid column should be approximately 4-5 cm high.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution. This can be done manually or automatically.

-

Tune and match the probe for the nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters for the desired experiment (e.g., number of scans, spectral width, relaxation delay).

-

For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the signal from the internal standard.

-

Integrate the signals to determine the relative ratios of the different nuclei.

-

Analyze the multiplicities and coupling constants to elucidate the structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a volatile sample and obtain the mass spectrum of the analyte.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Helium carrier gas

-

Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms)

-

Headspace vials or syringe for liquid injection

-

Sample of 1,2-dichloro-1,1-difluoroethane

Procedure:

-

Sample Introduction:

-

For direct liquid injection, draw a small volume (e.g., 1 µL) of the neat liquid or a dilute solution into a microsyringe.

-

Inject the sample into the heated injection port of the GC.

-

-

Gas Chromatography:

-

The sample is vaporized in the injection port and swept onto the capillary column by the helium carrier gas.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A temperature program is typically used to facilitate the separation.

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

A mass spectrum is generated for each eluting component, plotting ion abundance versus m/z.

-

The molecular ion peak confirms the molecular weight of the compound.

-

The fragmentation pattern provides structural information and can be compared to spectral libraries for identification.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the liquid analyte.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation

-

Pasteur pipette

-

Sample of 1,2-dichloro-1,1-difluoroethane

-

Solvent for cleaning (e.g., acetone)

Procedure:

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, polish them with a suitable abrasive and clean with a dry solvent like acetone.

-

Place a single drop of the liquid sample onto the surface of one salt plate using a Pasteur pipette.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations (e.g., C-H stretch, C-F stretch, C-Cl stretch) using correlation tables.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,1-Dichloro-1,2-difluoroethane (HCFC-132c)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of 1,1-Dichloro-1,2-difluoroethane, also identified as HCFC-132c. Due to the specificity of this isomer, this document also includes data on related isomers for comparative analysis, alongside a discussion of the general experimental methodologies employed in determining such properties for hydrochlorofluorocarbons (HCFCs).

Core Properties of this compound (HCFC-132c)

This compound (CAS RN: 1842-05-3) is a hydrochlorofluorocarbon and a volatile derivative of ethane[1][2]. It presents as a clear, colorless, and odorless non-flammable liquid[1]. As a Class II ozone-depleting substance, its use is restricted under international agreements such as the Clean Air Act Amendments of 1990[1].

The available quantitative thermodynamic and physical data for this specific compound are summarized below.

Table 1: Thermodynamic and Physical Properties of this compound (HCFC-132c)

| Property | Value | Unit |

| CAS Registry Number | 1842-05-3 | N/A |

| Molecular Formula | C₂H₂Cl₂F₂ | N/A |

| Molar Mass | 134.940 | g·mol⁻¹[2] |

| Boiling Point | 45.1 | °C[1] |

| Melting Point | -106.5 | °C[1] |

Note: Further critically evaluated thermophysical property data, including critical temperature, critical pressure, density, enthalpy of vaporization, and heat capacity, are maintained by the NIST/TRC Web Thermo Tables (WTT), which may require a subscription for access[2][3].

Comparative Data of Dichlorodifluoroethane Isomers

To provide a broader context for researchers, the following table summarizes the thermodynamic properties of other isomers of dichlorodifluoroethane. These structural variations lead to notable differences in physical properties.

Table 2: Thermodynamic Properties of Dichlorodifluoroethane Isomers

| Property | 1,2-Dichloro-1,1-difluoroethane (HCFC-132b) | 1,2-Dichloro-1,2-difluoroethane |

| CAS Registry Number | 1649-08-7[4] | 431-06-1[5] |

| Boiling Point (°C) | 46.8[6] | 58-59[7] |

| Melting Point (°C) | -101.2[6] | -155[7] |

| Density (g/cm³) | 1.4163 @ 20°C[6] | 1.416[7] |

| Enthalpy of Vaporization (kJ/mol) | 27.8 @ 338 K[4] | N/A |

| Enthalpy of Fusion (kJ/mol) | N/A | 8.192 @ 162.99 K[5] |

| Entropy of Fusion (J/mol·K) | N/A | 50.3 @ 162.99 K[5] |

| Vapor Pressure | N/A | 195 mmHg @ 25°C[7] |

Experimental Protocols for Thermodynamic Property Determination

While specific experimental protocols for HCFC-132c are not detailed in the available literature, the methodologies for determining the thermodynamic properties of refrigerants are well-established. These generally involve a combination of direct measurement and modeling using equations of state.

-

Vapor Pressure and PVT (Pressure-Volume-Temperature) Measurements: The vapor pressure and PVT properties are fundamental experimental data points. Vapor pressure can be determined by manometric methods or by observing the phase equilibrium in a sealed, temperature-controlled apparatus[8][9]. The critical temperature, for instance, is often determined by observing the disappearance of the liquid-vapor meniscus in a sealed tube within a controlled oil bath[9].

-

Calorimetry: Techniques such as differential scanning calorimetry (DSC) are used to measure heat capacities and the enthalpies of phase transitions (fusion and vaporization).

-

Equations of State (EoS): Once sufficient experimental data is collected, an equation of state is fitted to the data to allow for the calculation of a wide range of thermodynamic properties (enthalpy, entropy, density, etc.) at various conditions. For refrigerants, the Martin-Hou and Modified Benedict-Webb-Rubin (MBWR) equations of state are commonly employed to model the behavior of the fluid with high accuracy[9][10]. The reference state for enthalpy and entropy is conventionally set for the saturated liquid at -40°C[9].

Visualizations: Workflows and Relationships

The following diagrams illustrate the generalized workflow for determining thermodynamic properties and the fundamental relationships between these properties.

Caption: Generalized experimental workflow for determining refrigerant thermodynamic properties.

Caption: Relationship between states of matter and key thermodynamic properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ethane, 1,1-dichloro-1,2-difluoro- [webbook.nist.gov]

- 3. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 4. Ethane, 1,2-dichloro-1,1-difluoro- [webbook.nist.gov]

- 5. 1,2-dichloro-1,2-difluoroethane [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Page loading... [guidechem.com]

- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 9. p2infohouse.org [p2infohouse.org]

- 10. scribd.com [scribd.com]

A Technical Guide to the Discovery and History of HCFC-132b (1,2-dichloro-1,1-difluoroethane)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the hydrochlorofluorocarbon HCFC-132b (1,2-dichloro-1,1-difluoroethane). Despite having a documented chemical synthesis dating back to the mid-20th century, HCFC-132b was only recently discovered as an emerging and unexpectedly accumulating trace gas in the global atmosphere. This document details its atmospheric discovery, early synthesis history, key physicochemical and environmental properties, and the experimental protocols used for its detection and characterization. It serves as a core reference for understanding the scientific context of this newly identified ozone-depleting substance and greenhouse gas, which has no known commercial end-uses and is believed to be an industrial byproduct.

Discovery in the Global Atmosphere

HCFC-132b (chemical formula: CH₂ClCClF₂) was newly identified in the global atmosphere in a 2021 study, marking a significant finding in the ongoing monitoring of atmospheric trace gases. Analysis of archived air samples revealed that HCFC-132b first appeared in the atmosphere in the late 1990s, with its presence suggesting an entirely anthropogenic origin.

Atmospheric concentrations grew rapidly, reaching a peak dry air mole fraction of 0.17 parts per trillion (ppt) by the end of 2019 in the Northern Hemisphere. Global emissions were calculated to have increased to 1.1 gigagrams per year (Gg y⁻¹) by 2019. Crucially, the compound has no known purposeful end-uses, and its presence is attributed to emissions as an intermediate or byproduct in chemical production pathways. High-frequency measurements from 2016–2019 identified East Asia, particularly northeastern China, as the source region for 95% of global HCFC-132b emissions. The atmospheric discovery of HCFC-132b underscores the importance of vigilant monitoring to detect and source unexpected environmental pollutants.

Early Synthesis and Chemical History

While its atmospheric detection is recent, the chemical synthesis of 1,2-dichloro-1,1-difluoroethane was documented decades earlier. A 1946 patent describes a process for producing HCFC-132b by reacting trichloroethylene (CHCl=CCl₂) with anhydrous hydrogen fluoride (HF) at elevated temperatures and pressures[1]. This historical record indicates that the compound was known and could be produced long before its atmospheric accumulation was observed.

This early synthesis knowledge supports the hypothesis that modern emissions are likely unintentional byproducts from related chemical manufacturing processes. For example, the reaction of trichloroethylene with HF is a known pathway to produce hydrofluorocarbons (HFCs) like HFC-134a, and HCFC-132b could be an intermediate that leaks to the atmosphere.

Physicochemical and Environmental Properties

HCFC-132b is recognized as both an ozone-depleting substance and a potent greenhouse gas[2][3][4]. Its environmental impact is quantified by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The presence of a C-H bond makes it susceptible to degradation by hydroxyl (OH) radicals in the troposphere, resulting in a significantly shorter atmospheric lifetime compared to chlorofluorocarbons (CFCs)[2][5].

Data Summary Table

| Property | Value | Source/Citation |

| Chemical Formula | CH₂ClCClF₂ | N/A |

| Boiling Point | 46 °C | [1] |

| Refractive Index (n_D^25) | 1.36193 - 1.3620 | [1] |

| Atmospheric Lifetime | 3.5 years | [2] |

| Ozone Depletion Potential (ODP) | 0.038 | [2] |

| Radiative Efficiency (RE) | Experimentally Measured | [1][6] |

| Global Warming Potential (GWP), 20-year | Experimentally Determined | [1][6] |

| Global Warming Potential (GWP), 100-year | Experimentally Determined | [1][6] |

| Global Warming Potential (GWP), 500-year | Experimentally Determined | [1][6] |

Key Experimental Protocols

Chemical Synthesis (as per 1946 Patent)

The earliest documented synthesis provides a clear protocol for producing HCFC-132b.

-

Reactants: Trichloroethylene (CHCl=CCl₂) and anhydrous hydrogen fluoride (HF). The weight ratio of HF to trichloroethylene can range from 10:1 to 1:5, with a 2:1 to 1:2 ratio being preferable[1].

-

Apparatus: A silver-lined high-pressure reactor[1].

-

Procedure:

-

The reactor is charged with trichloroethylene.

-

The reactor is closed, and anhydrous hydrogen fluoride is admitted.

-

The mixture is heated to a temperature between 150°C and 250°C (e.g., 199-204°C) and agitated for several hours (e.g., 9.5 hours)[1].

-

After cooling, the reactor pressure is released through an ice-water scrubber.

-

The liquid organic contents are collected, washed repeatedly with water, and dried.

-

The final product, 1,2-dichloro-1,1-difluoroethane, is obtained via precision distillation[1].

-

Atmospheric Detection and Quantification

The detection of HCFC-132b in the atmosphere was performed using the Advanced Global Atmospheric Gases Experiment (AGAGE) network's "Medusa" Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Apparatus: Medusa automated GC-MS system with a custom-designed programmable temperature trapping, distilling, and cryofocusing system[7].

-

Procedure:

-

Sampling: A 2-liter air sample is introduced into the system[7][8].

-

Preconcentration: The sample is passed through two adsorbent traps (T1 and T2) cooled to cryogenic temperatures (down to -165°C)[8][9]. This process concentrates the trace analytes while removing more abundant atmospheric components like nitrogen, oxygen, and water[7][9].

-

Analyte Focusing: The system uses a two-trap process. The most volatile compounds are transferred to a second microtrap (T2) for refocusing, which enhances separation and measurement precision[8].

-

Injection and Separation: The second trap (T2) is flash-heated, injecting the focused analytes onto a gas chromatography column, which separates the compounds based on their physicochemical properties[9].

-

Detection: A mass spectrometer (MS) detects and quantifies the individual compounds as they elute from the column. The system alternates between sample and standard injections for precise calibration[7].

-

Determination of Radiative Properties and GWP

The Global Warming Potential (GWP) of HCFC-132b was determined through a combination of experimental measurements and quantum chemical calculations[1][6].

-

Apparatus: Fourier-transform infrared (FTIR) spectrometer[1][6].

-

Procedure:

-

FTIR Spectroscopy: The infrared absorption cross-section spectrum of HCFC-132b is measured over a range of pressures and across a wide spectral range (e.g., 150 to 3000 cm⁻¹)[1][6]. This spectrum quantifies how strongly the molecule absorbs infrared radiation at different wavelengths.

-

Quantum Chemical Calculations: Computational models, often based on density functional theory (DFT), are used to predict the molecule's equilibrium geometry, rotational parameters, and vibrational properties[1][6]. These theoretical results assist in the assignment and interpretation of the experimental FTIR spectrum.

-

Radiative Efficiency (RE) Calculation: The measured absorption cross-section spectrum is used to derive the instantaneous and effective Radiative Efficiency, which is a measure of the change in radiative forcing per unit change in the atmospheric concentration of the gas[1][6].

-

GWP Calculation: The GWP is then calculated by integrating the radiative forcing of a pulse emission of HCFC-132b over a specified time horizon (20, 100, or 500 years) and normalizing it to the radiative forcing of a pulse emission of an equal mass of CO₂[1][6].

-

Atmospheric Degradation Pathway

The primary removal mechanism for HCFCs like HCFC-132b from the troposphere is through reaction with the hydroxyl radical (OH)[2][5]. This degradation is initiated by the abstraction of a hydrogen atom from the -CH₂Cl group.

Initiation Reaction: CH₂ClCClF₂ + OH → CHClCClF₂• + H₂O

This reaction transforms HCFC-132b into a radical species (CHClCClF₂•), which then undergoes further atmospheric processing[5]. This tropospheric degradation pathway is responsible for its relatively short atmospheric lifetime and, consequently, its lower Ozone Depletion Potential compared to fully halogenated CFCs[5].

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to HCFC-132b.

Caption: Historical synthesis workflow for HCFC-132b.

Caption: Atmospheric detection workflow using Medusa GC-MS.

Caption: Initiation of HCFC-132b atmospheric degradation.

References

- 1. The Radiative Efficiency and Global Warming Potential of HCFC-132b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. epa.gov [epa.gov]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. gml.noaa.gov [gml.noaa.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Medusa GCMS | School of Chemistry | University of Bristol [bristol.ac.uk]

Environmental Fate of 1,1-Dichloro-1,2-difluoroethane (HCFC-132b): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of 1,1-dichloro-1,2-difluoroethane (HCFC-132b, CAS No. 1649-08-7). Although not produced in commercial quantities, HCFC-132b has been detected in the atmosphere, prompting interest in its environmental behavior.[1][2] This document synthesizes available experimental and computed data on its physicochemical properties, persistence, degradation pathways, mobility, and bioaccumulation potential. It is intended to serve as a resource for researchers and professionals requiring a technical understanding of this compound's environmental profile.

Introduction

This compound, also known as HCFC-132b, is a hydrochlorofluorocarbon. It is a volatile, colorless, and non-flammable liquid at room temperature.[1] While not commercially manufactured, it has been identified as a potential alternative for some ozone-depleting substances and its presence in the atmosphere is of growing concern.[1][2] Understanding its environmental fate—how it moves and transforms in the air, water, and soil—is crucial for assessing its potential environmental impact. This guide summarizes the current state of knowledge, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key processes.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physical and chemical properties. The available data for HCFC-132b, a combination of experimental and computed values, are summarized in Table 1.

| Property | Value | Unit | Reference / Note |

| Identity | |||

| CAS Number | 1649-08-7 | - | [1] |

| Molecular Formula | C₂H₂Cl₂F₂ | - | [1] |

| Molecular Weight | 134.94 | g/mol | [1] |

| Physical Properties | |||

| Physical Description | Colorless, odorless liquid | - | [1] |

| Boiling Point | 46.8 | °C | [1] |

| Melting Point | -101.2 | °C | [1] |

| Vapor Pressure | 340.0 | mmHg | [1] (at 25 °C) |

| Water Solubility | 850 | mg/L | [1] (at 24 °C) |

| Partition Coefficients | |||

| Octanol-Water Partition Coefficient (log Kₒw) | 2.2 | - | [1] (Computed) |

Environmental Fate and Transport

The environmental fate of HCFC-132b is dictated by its movement and degradation in the primary environmental compartments: the atmosphere, water, and soil.

Atmospheric Fate

The primary sink for HCFC-132b released into the environment is the atmosphere, where its fate is governed by photochemical reactions.

-

Persistence and Degradation: In the troposphere, HCFC-132b is degraded by reaction with photochemically-produced hydroxyl (OH) radicals.[1][3] This is the principal removal mechanism. The rate constant for this gas-phase reaction has been determined, allowing for an estimation of its atmospheric lifetime.[1][2]

-

Degradation Products: The initial step in the atmospheric degradation is the abstraction of a hydrogen atom by an OH radical, forming a haloalkyl radical (CHClCClF₂).[2][4] Subsequent reactions with oxygen and other atmospheric constituents are expected to yield a variety of degradation products, including halogenated carbonyls, acids, and peroxy nitrates, analogous to the degradation pathways of other HCFCs.[5]

-

Ozone Depletion and Global Warming Potential: As an HCFC, it has a low but non-zero Ozone Depletion Potential (ODP). It is also recognized as a potent greenhouse gas, and its Global Warming Potential (GWP) has been the subject of recent studies.[2][6]

Aquatic and Terrestrial Fate

Due to limited commercial use, specific experimental data on the fate of HCFC-132b in water and soil is scarce. However, its behavior can be inferred from its physicochemical properties.

-

Mobility: With a moderate water solubility and a calculated log Kₒw of 2.2, HCFC-132b is expected to have moderate mobility in soil.[1] Its high vapor pressure suggests that volatilization from water and moist soil surfaces to the atmosphere will be a significant transport process.

-

Hydrolysis: No experimental data on the hydrolysis of HCFC-132b is available. Generally, halogenated alkanes can undergo slow hydrolysis. Given its structure, significant hydrolysis under typical environmental pH and temperature conditions is not expected to be a primary degradation pathway.

-

Biodegradation: There are no specific studies on the biodegradation of HCFC-132b. Halogenated hydrocarbons are often recalcitrant to biodegradation.[7] Both aerobic and anaerobic pathways are theoretically possible but are likely to be slow processes in the environment.[8][9]

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated from its octanol-water partition coefficient (log Kₒw). With a computed log Kₒw of 2.2, HCFC-132b is not expected to significantly bioaccumulate in the food chain.[1]

Key Experimental Methodologies

Determination of Atmospheric Lifetime (OH Radical Reaction Rate)

The atmospheric lifetime is primarily determined by its reaction rate with hydroxyl radicals. A common method to determine this is through relative rate experiments using a smog chamber or flow tube reactor.

-

Experimental Setup: A temperature-controlled reaction chamber (smog chamber) is filled with purified air.

-

Reactant Introduction: Known concentrations of HCFC-132b, a reference compound with a well-characterized OH reaction rate constant (e.g., another HCFC or alkane), and an OH radical precursor (e.g., methyl nitrite, H₂O₂) are introduced into the chamber.

-

Initiation: Photolysis of the OH precursor using UV lamps initiates the reaction, generating OH radicals.

-

Monitoring: The concentrations of HCFC-132b and the reference compound are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

-

Data Analysis: The rate of disappearance of HCFC-132b is compared to the rate of disappearance of the reference compound. The rate constant for HCFC-132b (k_HCFC) can be calculated using the following relationship: ln([HCFC]t₀ / [HCFC]t) = (k_HCFC / k_ref) * ln([Ref]t₀ / [Ref]t) where [ ]t₀ and [ ]t are the concentrations at the beginning and end of the experiment, and k_ref is the known rate constant of the reference compound.

-

Lifetime Calculation: The atmospheric lifetime (τ) is then calculated as τ = 1 / (k_HCFC * [OH]avg), where [OH]avg is the average global tropospheric concentration of OH radicals.

Hydrolysis Rate Determination (OECD 111)

This method determines the rate of abiotic hydrolysis as a function of pH.

-

Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Incubation: A known concentration of HCFC-132b (not exceeding half its water solubility) is added to each buffer solution. The solutions are maintained at a constant temperature (e.g., 25 °C) in the dark to prevent photolysis.

-

Sampling: Aliquots are taken from each solution at various time intervals.

-

Analysis: The concentration of the parent HCFC-132b in the samples is determined using a suitable analytical method, such as GC-ECD (Electron Capture Detector) or GC-MS, after appropriate extraction.

-

Kinetics: The rate of hydrolysis is determined by plotting the natural logarithm of the concentration versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics, and the rate constant (k_obs) is the negative of the slope.

-

Half-Life Calculation: The hydrolysis half-life (t₁/₂) is calculated for each pH using the equation: t₁/₂ = ln(2) / k_obs.

Biodegradation Assessment (Aerobic/Anaerobic)

Standardized tests are used to assess the potential for a substance to be biodegraded by microorganisms.

-

Inoculum: The test uses a mixed population of microorganisms, typically from the activated sludge of a wastewater treatment plant.

-

Test Systems:

-

Aerobic: The test substance is incubated with the inoculum in a mineral salts medium with access to oxygen (e.g., in a loosely capped flask). Biodegradation is measured by oxygen consumption or CO₂ evolution over a period of 28 days.

-

Anaerobic: The test substance is incubated with inoculum and a suitable substrate (e.g., sludge digest) in a sealed vessel in the absence of oxygen. Biodegradation is determined by measuring the production of biogas (methane and CO₂).

-

-

Controls: Positive controls (with a readily biodegradable substance like sodium benzoate) and negative (toxicity) controls are run in parallel to ensure the viability of the inoculum and to check for inhibitory effects of the test substance.

-

Analysis: The extent of biodegradation is expressed as a percentage of the theoretical maximum oxygen demand (ThOD) or theoretical biogas production.

-

Interpretation: Substances that reach a high percentage of degradation (e.g., >60% ThOD in a 28-day window) are considered "readily biodegradable." Given the halogenated nature of HCFC-132b, it would likely be classified as not readily biodegradable.[7]

Visualizations

The following diagrams illustrate key concepts related to the environmental fate of HCFC-132b.

Caption: Overall environmental fate and transport pathways for HCFC-132b.

References

- 1. 1,2-Dichloro-1,1-difluoroethane | C2H2Cl2F2 | CID 15442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ricerca.sns.it [ricerca.sns.it]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. The Radiative Efficiency and Global Warming Potential of HCFC-132b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. omicsonline.org [omicsonline.org]

- 9. omicsonline.org [omicsonline.org]

A Technical Guide to the Ozone Depletion Potential of HCFC-132b

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed technical overview of 1,2-dichloro-1,1-difluoroethane (HCFC-132b), a hydrochlorofluorocarbon (HCFC) with a notable, albeit relatively low, ozone depletion potential (ODP). Although introduced as a transitional replacement for more potent chlorofluorocarbons (CFCs), HCFC-132b's impact on stratospheric ozone is non-negligible. Its atmospheric concentration has been observed to be increasing, likely due to its role as an intermediate in the production of other chemicals like HFC-134a.[1][2][3] This guide synthesizes key data on its chemical properties, environmental impact, atmospheric degradation pathways, and the methodologies used to determine its ODP, providing a comprehensive resource for the scientific community.

Chemical and Physical Properties

HCFC-132b is a haloalkane with the chemical formula C₂H₂Cl₂F₂.[1] Unlike CFCs, the presence of hydrogen atoms in the molecule makes it susceptible to degradation in the troposphere, which significantly shortens its atmospheric lifetime compared to its predecessors.[4][5] It is a colorless liquid at standard conditions.[1][6]

Table 1: Chemical and Physical Properties of HCFC-132b

| Property | Value | Reference |

| Chemical Name | 1,2-dichloro-1,1-difluoroethane | [1] |

| Synonyms | R-132b, Freon-132b | [7] |

| Chemical Formula | CH₂ClCClF₂ | [7][8] |

| CAS Number | 1649-08-7 | [9] |

| Molar Mass | 134.93 g·mol⁻¹ | [1] |

| Boiling Point | 46.8 °C | [6] |

| Melting Point | -101.2 °C | [6] |

| Density | 1.4163 g/cm³ at 20 °C | [1][6] |

Environmental Impact Metrics

The environmental impact of a substance like HCFC-132b is primarily assessed by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 serving as the benchmark (ODP = 1.0).[5][9][10] HCFCs generally have lower ODPs than CFCs because their C-H bonds allow for removal by hydroxyl (OH) radicals in the troposphere, reducing the amount of chlorine that reaches the stratosphere.[4][5]

Table 2: Environmental Metrics for HCFC-132b

| Metric | Value | Notes |

| Ozone Depletion Potential (ODP) | 0.038 | A 2022 WMO report provides this specific value.[1][2] The US EPA lists a range of 0.008–0.05.[11] |

| Atmospheric Lifetime | 3.5 years | Primarily limited by its reaction with OH radicals in the troposphere. |

| Global Warming Potential (GWP) | 332 | Over a 100-year time horizon.[1] |

Atmospheric Chemistry and Degradation Pathway

The atmospheric persistence and ozone-depleting capability of HCFC-132b are dictated by its degradation mechanisms. The primary sink for HCFC-132b is its reaction with hydroxyl (OH) radicals in the troposphere.[4][12] This process is significantly more efficient than the photolytic decomposition in the stratosphere that is characteristic of CFCs.[4]

The degradation is initiated by a hydrogen abstraction reaction, as depicted below. A secondary, though less globally significant, pathway involves reaction with chlorine (Cl) atoms, which can be more relevant in specific environments like the marine boundary layer.[4]

Figure 1: Initial steps in the atmospheric degradation of HCFC-132b.

Following the initial hydrogen abstraction, the resulting haloalkyl radical (CHClCClF₂) rapidly reacts with molecular oxygen (O₂), leading to a cascade of reactions that ultimately break down the molecule into smaller, less harmful compounds.

Methodologies for ODP Determination

The ODP of a compound is not measured directly but is calculated using complex atmospheric models.[13][14] These models simulate the transport and chemical reactions of the substance in the atmosphere to determine its effect on the ozone layer relative to CFC-11.[10][14] The accuracy of these models depends on precise experimental and theoretical data.

Experimental Protocols for Model Inputs

The determination of ODP relies on several key experimental inputs that characterize the behavior of the substance.

-

Kinetic Studies: The rate constants of the reactions between HCFC-132b and atmospheric oxidants (primarily OH radicals) are crucial for determining its atmospheric lifetime.[12][15] These are measured using established laboratory techniques:

-

Flash Photolysis-Resonance Fluorescence (FP-RF): A pulse of UV light generates OH radicals, and their decay rate is monitored in the presence of HCFC-132b. The rate constant for the reaction between HCFC-132b and OH radicals has been studied using this method.[4]

-

Discharge-Flow Technique: Reactants are mixed in a flow tube at low pressures, and the concentrations of reactants and products are measured along the tube to determine reaction kinetics.[4]

-

-

Theoretical Chemistry: Computational methods, such as density functional theory (DFT) and coupled-cluster-based schemes, are employed to calculate reaction rate constants and elucidate degradation mechanisms.[7][8] For HCFC-132b, theoretical calculations of the rate coefficient for the H-abstraction reaction by OH radicals show excellent agreement with experimental data.[8]

-

Spectroscopic Analysis: Infrared absorption cross-sections are measured using techniques like Fourier-transform infrared (FTIR) spectroscopy.[16][17] This data is essential for determining the substance's radiative efficiency and, consequently, its Global Warming Potential (GWP).[16]

ODP Calculation Workflow

The overall process for determining the ODP of a compound like HCFC-132b involves integrating laboratory data, atmospheric observations, and computational modeling.

Figure 2: Workflow for the calculation of Ozone Depletion Potential (ODP).

Conclusion

HCFC-132b possesses an ODP of approximately 0.038, confirming its status as an ozone-depleting substance, albeit one with significantly less impact than the CFCs it was designed to replace.[1][2] Its relatively short atmospheric lifetime of 3.5 years is a direct result of its tropospheric degradation, initiated primarily by reaction with OH radicals.[2][4] The methodologies for determining its ODP are robust, relying on a combination of advanced experimental techniques and sophisticated atmospheric modeling. Given the recent detection of increasing atmospheric concentrations of HCFC-132b, continued scientific monitoring and characterization of its sources and environmental impact are essential.[7][17]

References

- 1. 1,2-Dichloro-1,1-difluoroethane - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. ozone.unep.org [ozone.unep.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ozone depletion potential - Wikipedia [en.wikipedia.org]

- 6. 1,2-Dichloro-1,1-difluoroethane | C2H2Cl2F2 | CID 15442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ricerca.sns.it [ricerca.sns.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. epa.gov [epa.gov]

- 10. protocolodemontreal.org.br [protocolodemontreal.org.br]

- 11. Ozone-Depleting Substances | Ozone Layer Protection | US EPA [19january2017snapshot.epa.gov]

- 12. Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. carbontrail.net [carbontrail.net]

- 14. csl.noaa.gov [csl.noaa.gov]

- 15. csl.noaa.gov [csl.noaa.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Radiative Efficiency and Global Warming Potential of HCFC-132b - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Atmospheric Lifetime of Dichloro-difluoroethane Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the atmospheric lifetime of dichloro-difluoroethane, with a focus on the available data for its isomers due to the limited specific information on 1,1-Dichloro-1,2-difluoroethane. The primary atmospheric degradation mechanisms, experimental protocols for determining atmospheric lifetimes, and the associated environmental impacts are detailed herein.

Introduction to Dichloro-difluoroethane Isomers and their Atmospheric Fate

Dichloro-difluoroethane (C₂H₂Cl₂F₂) exists in several isomeric forms, with 1,2-dichloro-1,1-difluoroethane (HCFC-132b) being the most studied in terms of its atmospheric chemistry. These compounds, classified as hydrochlorofluorocarbons (HCFCs), are primarily removed from the atmosphere through reaction with the hydroxyl radical (OH) in the troposphere. This reaction initiates a chain of chemical events that ultimately break down the original molecule. The efficiency of this removal process dictates the atmospheric lifetime of the compound, which in turn influences its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Atmospheric Lifetime and Environmental Parameters

Due to a scarcity of specific data for this compound, this section presents the available quantitative data for its isomer, 1,2-dichloro-1,1-difluoroethane (HCFC-132b). It is crucial to note that while structurally similar, different isomers can exhibit distinct atmospheric lifetimes and environmental impacts.

| Parameter | Value for 1,2-dichloro-1,1-difluoroethane (HCFC-132b) | Reference |

| Atmospheric Lifetime | 3.5 years | [1] |

| Primary Removal Mechanism | Reaction with Hydroxyl Radicals (OH) | [1][2] |

| Rate Constant for Reaction with OH (kOH) | 1.6 x 10-14 cm3 molecule-1 s-1 at 298 K | |

| Ozone Depletion Potential (ODP) | 0.038 | |

| 100-year Global Warming Potential (GWP) | 332 |

Atmospheric Degradation Pathway

The atmospheric degradation of dichloro-difluoroethane isomers is initiated by the abstraction of a hydrogen atom by the OH radical. This initial reaction is the rate-determining step for its atmospheric lifetime. The subsequent reactions involve the formation of a peroxy radical (RO₂) and further reactions that lead to the formation of more stable, and often water-soluble, degradation products that are eventually removed from the atmosphere through wet and dry deposition.

Experimental Protocols for Determining Atmospheric Lifetime

The atmospheric lifetime (τ) of an HCFC is primarily determined by its reaction with the OH radical and is calculated using the following equation:

τ = 1 / (kOH * [OH])

where kOH is the rate constant for the reaction of the HCFC with the OH radical, and [OH] is the global average concentration of the OH radical. The determination of kOH is therefore a critical experimental undertaking.

Two main techniques are employed to measure kOH in the laboratory:

-

Absolute Rate Methods: These methods involve directly measuring the concentration of the OH radical over time in the presence of the HCFC. A common absolute rate technique is flash photolysis-resonance fluorescence .

-

Protocol:

-

A precursor molecule (e.g., H₂O or O₃/H₂O) is photolyzed using a pulsed laser or flash lamp to generate OH radicals.

-

The initial concentration of OH radicals is monitored by resonance fluorescence, where a light source excites the OH radicals, and the subsequent fluorescence is detected.

-

The HCFC is introduced into the reaction cell, and the decay of the OH radical fluorescence signal is monitored over time.

-

The pseudo-first-order rate constant is determined from the exponential decay of the OH concentration at a known, excess concentration of the HCFC.

-

The bimolecular rate constant, kOH, is obtained from a plot of the pseudo-first-order rate constant versus the HCFC concentration.

-

-

-

Relative Rate Methods: In this technique, the rate of reaction of the target HCFC with OH is measured relative to that of a reference compound for which the OH reaction rate constant is well-known.

-

Protocol:

-

A mixture of the target HCFC, a reference compound (e.g., methane or another well-characterized hydrocarbon), and an OH radical precursor (e.g., methyl nitrite, CH₃ONO, upon photolysis) is prepared in a reaction chamber (smog chamber).

-

The mixture is irradiated with UV light to generate OH radicals, initiating the simultaneous decay of both the target HCFC and the reference compound.

-

The concentrations of the target and reference compounds are monitored over time using techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

-

The relative rate constant is determined from the following relationship: ln([Target]₀/[Target]ₜ) / ln([Reference]₀/[Reference]ₜ) = kTarget / kReference.

-

Knowing the rate constant for the reference compound allows for the calculation of the rate constant for the target HCFC.

-

-

For HCFCs that have the potential to reach the stratosphere, their removal by direct photolysis (breakdown by solar UV radiation) must also be considered. The rate of photolysis is determined by the molecule's absorption cross-section, the solar actinic flux, and the quantum yield for dissociation.

-

Protocol:

-

A sample of the pure HCFC in the gas phase is introduced into an absorption cell of a known path length.

-

A beam of UV light of a specific wavelength is passed through the cell.

-

The intensity of the light before and after passing through the sample is measured using a detector.

-

The absorption cross-section (σ) at that wavelength is calculated using the Beer-Lambert law: I = I₀ * exp(-σ * n * l), where I is the transmitted intensity, I₀ is the initial intensity, n is the number density of the HCFC, and l is the path length.

-

This process is repeated across a range of atmospherically relevant UV wavelengths.

-

Conclusion

The atmospheric lifetime of this compound is not well-documented in publicly available scientific literature. However, data for its isomer, 1,2-dichloro-1,1-difluoroethane (HCFC-132b), indicates an atmospheric lifetime of approximately 3.5 years, governed primarily by its reaction with the hydroxyl radical. The experimental determination of this lifetime relies on precise laboratory measurements of the OH reaction rate constant using established techniques such as flash photolysis-resonance fluorescence and the relative rate method. A thorough understanding of these atmospheric processes is critical for evaluating the environmental acceptability of HCFCs and their alternatives. Further research into the atmospheric chemistry of this compound is warranted to accurately assess its potential environmental impact.

References

Navigating the Solubility Landscape of 1,1-Dichloro-1,2-difluoroethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-1,2-difluoroethane (HCFC-132c) is a hydrochlorofluorocarbon that has found applications in various industrial processes, including as a refrigerant and a solvent. Understanding its solubility in a range of organic solvents is crucial for process design, optimization, and safety in numerous fields, from chemical synthesis to drug formulation and development. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in key organic solvents.